Br-Mmc

Descripción

The exact mass of the compound 4-Bromomethyl-7-methoxycoumarin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Umbelliferones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

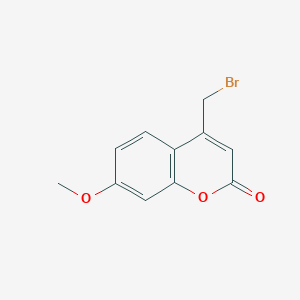

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-14-8-2-3-9-7(6-12)4-11(13)15-10(9)5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENSLORRMFPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188723 | |

| Record name | 4-Bromomethyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35231-44-8 | |

| Record name | 4-Bromomethyl-7-methoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35231-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromomethyl-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035231448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethyl-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromomethyl-7-methoxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromomethyl-7-methoxycoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K32PB5K8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Br-Mmc Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a prominent fluorescent labeling reagent widely utilized in analytical chemistry and biological sciences. Its utility stems from the coumarin (B35378) scaffold, a versatile fluorophore known for its environmental sensitivity and tunable photophysical properties. The introduction of a methoxy (B1213986) group at the 7-position and a reactive bromomethyl group at the 4-position endows this compound with desirable characteristics for the derivatization of various analytes, particularly carboxylic acids, enabling their sensitive detection by fluorescence-based techniques such as High-Performance Liquid Chromatography (HPLC).[1][2] This technical guide provides a comprehensive overview of the core fluorescence mechanism of this compound, its photophysical properties, and detailed experimental protocols for its characterization and application.

Core Fluorescence Mechanism

The fluorescence of 7-methoxycoumarin (B196161) derivatives, including this compound, is fundamentally governed by an electronic transition to an excited state with significant Intramolecular Charge Transfer (ICT) character.[3][4][5][6] Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In 7-methoxycoumarins, the electron-donating methoxy group at the 7-position and the electron-withdrawing lactone carbonyl group create a "push-pull" system. This facilitates a significant redistribution of electron density in the excited state, leading to a more polar excited state compared to the ground state.

The key modulators of this compound's fluorescence are the substituents on the coumarin ring:

-

7-Methoxy Group: This strong electron-donating group is crucial for the high fluorescence quantum yield of the coumarin core.[3] It increases the electron density of the aromatic ring, which enhances the efficiency of the ICT process upon photoexcitation. This leads to a highly fluorescent excited state.

-

4-Bromomethyl Group: The primary role of this group is to provide a reactive site for covalent attachment to analytes.[7] However, the presence of the heavy bromine atom can also influence the photophysical properties through the heavy-atom effect .[8][9][10][11] This effect can promote intersystem crossing (ISC), a non-radiative pathway from the excited singlet state (S1) to the triplet state (T1). An increased rate of ISC would typically lead to a decrease in fluorescence quantum yield. While this effect can be significant, in the case of this compound, the strong fluorescence enhancement by the 7-methoxy group appears to be the dominant factor, especially after derivatization which moves the bromine atom further from the core fluorophore.

Fluorescence quenching in 7-methoxycoumarin can also occur via Photoinduced Electron Transfer (PeT) when in proximity to an electron-donating moiety, such as a guanine (B1146940) base.[12] This process involves the transfer of an electron from the donor to the excited fluorophore, leading to a non-radiative decay to the ground state.

The following diagram illustrates the intramolecular charge transfer mechanism in 7-methoxycoumarin derivatives.

Data Presentation

| Property | Value (for derivatized this compound) | Reference |

| Excitation Maximum (λex) | 322 nm | [13][14][15] |

| Emission Maximum (λem) | 395 nm | [13][14][15] |

| Estimated Photophysical Properties (based on 7-Methoxycoumarin-4-acetic acid in Methanol) | ||

| Fluorescence Quantum Yield (ΦF) | 0.18 | [11][16] |

| Fluorescence Lifetime (τF) | ~2.5 ns (typical for coumarins) | [8][17][18][19][20][21][22] |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a this compound derivative relative to a known standard.[18][23][24]

Materials:

-

This compound derivative

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Corrected fluorescence spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the this compound derivative and the standard in the chosen solvent at a concentration of approximately 10⁻⁵ M.

-

Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is between 0.01 and 0.1.

-

Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions. Note the absorbance at the excitation wavelength.

-

Measure Fluorescence Emission: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the gradient (slope) of the linear fits for both plots.

-

Calculate the quantum yield of the sample (Φₓ) using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively, and ηₓ and ηₛₜ are the refractive indices of the solvents.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of a this compound derivative using TCSPC.[19][22][25]

Materials:

-

This compound derivative solution (absorbance < 0.1 at the excitation wavelength)

-

TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a single-photon detector.

-

Scattering solution for instrument response function (IRF) measurement (e.g., dilute Ludox solution).

Procedure:

-

Instrument Setup: Allow the TCSPC system to warm up and stabilize.

-

Measure Instrument Response Function (IRF): Use a scattering solution to measure the IRF at the excitation wavelength.

-

Measure Sample Decay: Acquire the fluorescence decay of the this compound derivative solution by exciting at an appropriate wavelength (e.g., 322 nm) and collecting the emission at the maximum (e.g., 395 nm).

-

Data Analysis: Use appropriate software to perform a deconvolution of the IRF from the sample decay data and fit the decay to an exponential model to determine the fluorescence lifetime (τF).

Derivatization of Fatty Acids with this compound for HPLC Analysis

This protocol details the pre-column derivatization of fatty acids with this compound for subsequent HPLC analysis.[1][15][26][27]

Materials:

-

Fatty acid sample

-

This compound solution in a suitable solvent (e.g., acetone (B3395972) or acetonitrile)

-

Catalyst solution (e.g., triethylamine (B128534) or a crown ether solution)

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation: Dissolve the fatty acid sample in an appropriate solvent.

-

Derivatization Reaction:

-

To the sample solution, add an excess of the this compound solution and the catalyst solution.

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

-

Cool the reaction mixture to room temperature.

-

-

HPLC Analysis: Inject an aliquot of the derivatized sample into the HPLC system.

-

Mobile Phase: A typical mobile phase for reversed-phase HPLC would be a gradient of acetonitrile (B52724) and water.

-

Detection: Set the fluorescence detector to the excitation and emission maxima of the this compound derivative (e.g., λex = 322 nm, λem = 395 nm).

-

The following diagram illustrates the experimental workflow for the derivatization and analysis of fatty acids using this compound.

Conclusion

The fluorescence of this compound is a result of a complex interplay between the inherent photophysical properties of the 7-methoxycoumarin core and the influence of its substituents. The strong electron-donating methoxy group drives an efficient intramolecular charge transfer upon excitation, leading to bright fluorescence. While the bromine atom introduces a potential pathway for fluorescence quenching via the heavy-atom effect, its primary role is to facilitate the covalent labeling of analytes. The well-defined excitation and emission spectra, coupled with its reactivity, make this compound a powerful tool for the sensitive quantification of carboxylic acids and other nucleophilic compounds in various scientific disciplines. The provided protocols offer a robust framework for the characterization and application of this versatile fluorescent probe.

References

- 1. researchgate.net [researchgate.net]

- 2. research.rug.nl [research.rug.nl]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. Synthetic control over intra- and intermolecular charge transfer can turn on the fluorescence emission of non-emissive coumarin - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Specialized and innovative: High purity fluorescent labeling reagent -4-bromomethyl-7-methoxycoumarin - Career Henan Chemical Co. [coreychem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. web.ist.utl.pt [web.ist.utl.pt]

- 11. Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorescence quenching by photoinduced electron transfer between 7-methoxycoumarin and guanine base facilitated by hydrogen bonds: an in silico study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. 4-Bromomethyl-7-methoxycoumarin 97 35231-44-8 [sigmaaldrich.com]

- 14. Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. digscholarship.unco.edu [digscholarship.unco.edu]

- 16. Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. chem.uci.edu [chem.uci.edu]

- 19. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. static.horiba.com [static.horiba.com]

- 25. benchchem.com [benchchem.com]

- 26. cerealsgrains.org [cerealsgrains.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carboxylic Acid Labeling with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Br-Mmc Carboxylic Acid Labeling

The analysis of carboxylic acids, such as fatty acids, bile acids, and prostaglandins, is crucial in numerous areas of biomedical research and drug development. However, these molecules often lack strong chromophores or fluorophores, making their detection and quantification by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) challenging. To overcome these limitations, a derivatization strategy is often employed to introduce a tag that enhances detectability.

4-Bromomethyl-7-methoxycoumarin (this compound) is a widely used fluorescent labeling reagent for carboxylic acids. The core principle of this compound labeling lies in a nucleophilic substitution reaction where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of the this compound molecule. This results in the formation of a stable, highly fluorescent ester derivative. This derivatization significantly enhances the sensitivity of detection, particularly in HPLC with fluorescence detection (HPLC-FLD). The coumarin (B35378) moiety provides a strong fluorophore, allowing for detection at the picogram level.[1]

Furthermore, the incorporation of a bromine atom in the derivatized product is advantageous for mass spectrometry analysis. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum of the labeled molecule, with two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2 peaks). This distinctive pattern serves as a clear signature for the presence of the this compound tag, facilitating the identification of labeled analytes in complex biological matrices.

The Chemical Reaction: Esterification of Carboxylic Acids

The labeling of carboxylic acids with this compound is an esterification reaction. The reaction is typically carried out in an aprotic solvent, such as acetone, and is facilitated by a weak base and a phase-transfer catalyst. The base, commonly potassium carbonate, deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. A phase-transfer catalyst, such as 18-crown-6 (B118740), is often used to increase the solubility and reactivity of the carboxylate salt in the organic solvent.

The reaction proceeds as follows:

-

Deprotonation: The carboxylic acid (R-COOH) reacts with the base (e.g., K2CO3) to form the corresponding carboxylate salt (R-COO- K+).

-

Nucleophilic Attack: The carboxylate anion then acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group of this compound.

-

Ester Formation: This results in the displacement of the bromide ion and the formation of the fluorescent Mmc-ester derivative.

The overall chemical transformation is depicted in the diagram below.

Caption: Chemical reaction scheme for the labeling of a carboxylic acid with this compound.

Experimental Workflow and Protocols

The general workflow for the analysis of carboxylic acids using this compound labeling involves sample preparation, the derivatization reaction, and subsequent analysis by HPLC-FLD or LC-MS.

General Experimental Workflow

The following diagram illustrates the typical steps involved in the this compound labeling and analysis of carboxylic acids from a biological sample.

Caption: General experimental workflow for this compound labeling and analysis.

Detailed Experimental Protocol: Labeling of Fatty Acids

This protocol is a generalized procedure based on methodologies reported in the literature for the derivatization of fatty acids.[1] Researchers should optimize the conditions for their specific analytes and sample matrices.

Materials:

-

This compound (4-Bromomethyl-7-methoxycoumarin) solution (e.g., 1 mg/mL in acetone)

-

Potassium carbonate (K2CO3), anhydrous

-

18-crown-6 ether solution (e.g., 1 mg/mL in acetone)

-

Acetone, HPLC grade

-

Standard solutions of carboxylic acids

-

Extracted and dried sample containing carboxylic acids

-

Reaction vials (e.g., 2 mL glass vials with screw caps)

-

Heating block or water bath

Procedure:

-

Sample Preparation:

-

For standard solutions, prepare a series of concentrations of the carboxylic acid(s) of interest in a suitable solvent.

-

For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the carboxylic acid fraction.

-

Evaporate the solvent from the standards and extracted samples to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried residue in a reaction vial, add 50 µL of the this compound solution in acetone.

-

Add 15 µL of the 18-crown-6 solution in acetone.

-

Add approximately 2 mg of anhydrous potassium carbonate powder.

-

Vortex the vial briefly to mix the contents.

-

Incubate the reaction mixture at a controlled temperature. Optimal conditions are often found to be between 30°C and 60°C.[1]

-

Allow the reaction to proceed for a set time. Reaction times can range from 20 minutes to 1 hour.[1]

-

-

Reaction Termination and Sample Preparation for Analysis:

-

After the incubation period, cool the reaction vial to room temperature.

-

The reaction can be stopped by adding a small volume of an acidic solution (e.g., acetic acid in acetone) to neutralize the base, though this is not always necessary.

-

Centrifuge the vial to pellet the potassium carbonate.

-

Transfer the supernatant to a new vial.

-

Dilute the derivatized sample with the mobile phase to be used for HPLC analysis to an appropriate concentration.

-

The sample is now ready for injection into the HPLC system.

-

Quantitative Data and Performance Characteristics

The performance of the this compound labeling method is characterized by its high sensitivity and the linearity of the response. The following tables summarize key quantitative data gathered from various studies.

Table 1: HPLC-FLD Conditions and Detection Limits for this compound Labeled Carboxylic Acids

| Analyte | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) | Reference |

| Undecylenic Acid Derivative | 345 | 435 | 12.5 pg on-column | [1] |

| Thymine (B56734) Derivative | Not Specified | Not Specified | 1.0 pmol | [2] |

| Thymine Dimer Derivative | Not Specified | Not Specified | 0.4 pmol | [2] |

Table 2: Optimization of Derivatization Reaction Conditions

| Parameter | Condition | Observation | Reference |

| Temperature | 30°C | Optimal for derivatization of undecylenic acid with a this compound analog. | [1] |

| Reaction Time | 20 minutes | Sufficient for complete derivatization of undecylenic acid with a this compound analog at 30°C. | [1] |

| Catalyst | 18-crown-6 | Significantly enhances the reaction rate and yield. | [1] |

| Stoichiometric Ratio (Reagent:Analyte) | 8:1 M/M | Found to be optimal for the derivatization of undecylenic acid. | [1] |

Logical Relationships in Mass Spectrometry Analysis

The presence of the bromine atom in this compound provides a significant advantage in mass spectrometry by generating a characteristic isotopic pattern. This aids in the confident identification of labeled compounds.

Isotopic Pattern of Bromine

The following diagram illustrates the logical relationship between the isotopic composition of bromine and the resulting mass spectrum of a this compound labeled molecule.

References

discovery and synthesis of 4-Bromomethyl-7-methoxycoumarin

An In-depth Technical Guide to the Synthesis of 4-Bromomethyl-7-methoxycoumarin

Introduction

4-Bromomethyl-7-methoxycoumarin is a vital fluorescent labeling reagent extensively utilized in analytical chemistry, particularly for the derivatization of carboxylic acids to enable their detection in high-performance liquid chromatography (HPLC). Its utility in scientific research and drug development stems from its ability to react with acidic functional groups, rendering them highly fluorescent and thus easily quantifiable. This technical guide provides a comprehensive overview of the multi-step synthesis of 4-Bromomethyl-7-methoxycoumarin, including detailed experimental protocols, quantitative data, and key reaction mechanisms.

Overall Synthesis Pathway

The synthesis of 4-Bromomethyl-7-methoxycoumarin is typically achieved through a three-step process starting from resorcinol (B1680541) and ethyl acetoacetate (B1235776). The pathway involves the formation of the coumarin (B35378) core via Pechmann condensation, followed by methylation of the hydroxyl group, and finally, bromination of the methyl group at the 4-position.

Caption: Overall synthesis workflow for 4-Bromomethyl-7-methoxycoumarin.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

The initial step in the synthesis is the Pechmann condensation, a classic method for preparing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.[1] In this case, resorcinol reacts with ethyl acetoacetate to form the core coumarin structure.

Reaction Mechanism

The reaction proceeds through transesterification, followed by an intramolecular cyclization (a Friedel-Crafts type acylation) and subsequent dehydration to form the stable aromatic coumarin ring.[2]

Caption: Mechanism of the Pechmann Condensation.

Experimental Protocols

Method A: Homogeneous Catalyst (Sulfuric Acid)

-

A mixture of resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) is cooled to 5°C.[3]

-

Concentrated sulfuric acid (10 ml) is added slowly while maintaining the temperature at 5°C.[3]

-

The reaction mixture is stirred for 1 hour at 5°C and then allowed to warm to room temperature, followed by stirring for an additional 18 hours.[3]

-

The mixture is then poured into ice-cold water with vigorous stirring.[3]

-

The resulting precipitate is filtered, dried, and recrystallized from aqueous ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.[3]

Method B: Heterogeneous Catalyst (Amberlyst-15)

-

A mixture of resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g, 10 mol%) is prepared.[4]

-

The mixture is stirred in an oil bath heated to 110°C.[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[4]

-

Upon completion, the mixture is filtered to remove the catalyst, and the filtrate is processed to obtain the product.[4]

Quantitative Data: Comparison of Catalytic Systems

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Conc. H₂SO₄ | Resorcinol, Ethyl Acetoacetate | 5°C to RT | 18 h | 88 | [3] |

| Amberlyst-15 | Resorcinol, Ethyl Acetoacetate | 110°C | - | 95 | [4] |

| Amberlyst-15 (Microwave) | Resorcinol, Ethyl Acetoacetate | 100°C | 20 min | 97 | [5] |

| SnCl₂·2H₂O | Resorcinol, Ethyl Acetoacetate | - | 260 s | 55.25 | [6] |

| Polyphosphoric Acid | Resorcinol, Ethyl Acetoacetate | - | 20-25 min | - | [7] |

Step 2: Synthesis of 7-Methoxy-4-methylcoumarin

The hydroxyl group of 7-hydroxy-4-methylcoumarin is methylated to yield 7-methoxy-4-methylcoumarin.

Experimental Protocol

A general procedure for the methylation of a hydroxyl group on a coumarin ring is as follows:

-

A mixture of 7-hydroxy-4-methylcoumarin (0.15 mol), methyl iodide (0.45 mol), and anhydrous sodium carbonate (0.225 mol) in 150 mL of methanol (B129727) is refluxed with stirring for 12 hours.

-

The methanol is removed under vacuum.

-

The solid product is treated with 300 mL of water and neutralized with 15% HCl to remove excess sodium carbonate.

-

The product is filtered and recrystallized from aqueous ethanol.

-

This procedure has been reported to yield 95% of 7-methoxy-4-methylcoumarin.

Step 3: Synthesis of 4-Bromomethyl-7-methoxycoumarin

The final step is the radical bromination of the methyl group at the 4-position of 7-methoxy-4-methylcoumarin using N-Bromosuccinimide (NBS).

Experimental Protocol

-

A mixture of 7-methoxy-4-methylcoumarin (10 mmol), N-Bromosuccinimide (NBS) (22 mmol), and dibenzoyl peroxide (30 mg) in carbon tetrachloride (100 mL) is refluxed for 24 hours.[8]

-

Additional amounts of dibenzoyl peroxide (30 mg) are added every 2 hours for the first 8 hours.[8]

-

The hot mixture is filtered and concentrated under vacuum.[8]

-

The resulting precipitate is recrystallized from benzene (B151609) to yield the brominated product.[8]

Note: This specific protocol yielded 3-bromo-4-bromomethyl-7-methoxycoumarin. Selective bromination at the 4-methyl position may require optimization of reaction conditions, such as the solvent and radical initiator.[8] Other methods for selective bromination of similar compounds have been developed and could be adapted.[9]

Physicochemical Properties of 4-Bromomethyl-7-methoxycoumarin

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉BrO₃ | [1][10][11] |

| Molecular Weight | 269.09 g/mol | [10][11] |

| Appearance | Off-white to yellow to beige powder/chunks | [1] |

| Melting Point | 212-217 °C | [1] |

| Solubility | Soluble in chloroform (B151607) (20 mg/mL), DMSO, acetone. Insoluble in water. | [10] |

| Fluorescence (after derivatization) | λex: 322 nm; λem: 395 nm | [10] |

| CAS Number | 35231-44-8 | [1][10] |

| Assay | ≥96.0 % (HPLC) | [1] |

Applications in Research and Drug Development

4-Bromomethyl-7-methoxycoumarin is a cornerstone reagent for the sensitive determination of compounds containing carboxylic acid groups.[12] Its application is prevalent in various analytical methods within drug development and biomedical research:

-

Pharmacokinetic Studies: Used as a derivatization reagent for the determination of drugs like 5-fluorouracil (B62378) in human plasma by HPLC-tandem mass spectrometry.[10]

-

Analysis of Biological Molecules: Employed in the TLC and HPLC separation and fluorometric analysis of a wide range of naturally occurring acids, including bile acids and thromboxane (B8750289) B₂.[10]

-

Synthesis of Caged Compounds: Utilized in the synthesis of caged derivatives of cyclic nucleotides like 8-Br-cAMP and 8-Br-cGMP, which are valuable tools for studying cellular signaling pathways.[10]

Conclusion

The synthesis of 4-Bromomethyl-7-methoxycoumarin is a well-established multi-step process that begins with the versatile Pechmann condensation. The choice of catalyst and reaction conditions at each stage is crucial for achieving high yields and purity. The final product is an indispensable tool for researchers and drug development professionals, enabling the sensitive and selective analysis of a wide array of carboxylic acids through fluorescence derivatization. This guide provides the fundamental knowledge required for the successful synthesis and application of this important analytical reagent.

References

- 1. 4-(Bromomethyl)-7-methoxycoumarin, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. jetir.org [jetir.org]

- 4. scispace.com [scispace.com]

- 5. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 7 Hydroxy-4-methyl coumarin.ppt [slideshare.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Bromomethyl-7-methoxycoumarin 97 35231-44-8 [sigmaaldrich.com]

- 11. 4-(Bromomethyl)-7-methoxycoumarin, 97% | Fisher Scientific [fishersci.ca]

- 12. research.rug.nl [research.rug.nl]

Spectral Properties of Br-Mmc: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "Br-Mmc" is subject to ambiguity in scientific literature, potentially referring to two distinct chemical entities: 4-Bromomethcathinone (4-BMC), a synthetic cathinone (B1664624), or 4-Bromomethyl-7-methoxycoumarin, a fluorescent labeling agent. This guide provides a comprehensive overview of the spectral properties of both compounds, addressing the distinct applications and analytical methodologies relevant to each.

Section 1: 4-Bromomethcathinone (4-BMC)

4-Bromomethcathinone (also known as brephedrone) is a synthetic cathinone and psychoactive substance.[1][2] Its structural elucidation and identification in forensic and research settings rely heavily on a combination of spectrometric techniques.

Chemical and Physical Data

| Property | Value | Source |

| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one | [1][2] |

| Synonyms | 4-bromo-N-methylcathinone, 4-BMC, brephedrone | [1][2] |

| CAS Number | 486459-03-4 (base); 135333-27-6 (HCl salt) | [1] |

| Molecular Formula | C₁₀H₁₂BrNO | [3][4] |

| Molecular Weight | 242.12 g/mol (base); 278.57 g/mol (HCl salt) | [1][3] |

| Appearance | White powder (HCl salt) | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural confirmation of 4-BMC.

¹H NMR Data (400 MHz, D₂O)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H | 7.80-7.90 | m | - |

| CH | 5.05-5.10 | q | 7.5 |

| N-CH₃ | 2.81-2.83 | s | - |

| CH₃ (next to CH) | 1.4-1.5 | d | - |

Note: Some sources report slightly different chemical shifts, which can be attributed to variations in solvent and reference standards.[3][5]

¹³C NMR Data

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~195 |

| Brominated Aromatic Carbons | 120-135 |

| Aliphatic Carbons | 20-60 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification of 4-BMC in seized materials and biological samples.

Key GC-MS Parameters

| Parameter | Value |

| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| MSD Transfer Line Temperature | 280°C |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Mass Scan Range | 30-550 amu |

| Retention Time | ~7.584 min |

Note: The oven temperature program involves an initial hold at 100°C, followed by a ramp to 300°C.[1]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in the 4-BMC molecule.

Key IR Absorptions (ATR-FTIR)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine salt) | ~2700–2900 |

| C=O Stretch (conjugated ketone) | ~1710 |

| C-Br Vibration | ~600 |

Experimental Protocols

For ¹H NMR analysis, the analyte is typically diluted to approximately 25 mg/mL in Deuterium Oxide (D₂O).[1][5] Tetramethylsilane (TMS) or a suitable internal standard like TSP is added for referencing (0 ppm).[5]

The analyte is diluted to approximately 4 mg/mL in a 1:1 mixture of chloroform (B151607) and methanol.[1]

For the analysis of the free base, the HCl salt is dissolved in water, and a 30% NaOH solution is added to precipitate the free base. The precipitate is then extracted with dichloromethane. The solvent is evaporated to create a film on the diamond window for Attenuated Total Reflectance (ATR) analysis.[4]

Metabolism and Signaling Pathways

4-Bromomethcathinone acts as a serotonin-norepinephrine-dopamine releasing agent and, to a lesser extent, a reuptake inhibitor.[5] Human metabolism of 4-BMC involves reactions such as ketoreduction and N-demethylation.[6][7]

Caption: Major metabolic pathways of 4-Bromomethcathinone (4-BMC).

Section 2: 4-Bromomethyl-7-methoxycoumarin (this compound)

4-Bromomethyl-7-methoxycoumarin is a widely used fluorescent labeling agent, particularly for the derivatization of carboxylic acids to enable their detection in techniques like High-Performance Liquid Chromatography (HPLC).[8][9]

Spectral Properties

The primary spectral property of interest for this compound is its fluorescence.

Fluorescence Data

| Parameter | Value |

| Excitation Wavelength (λex) | ~360 nm |

| Emission Wavelength (λem) | ~410 nm |

Note: These values are for the derivatized product and can vary depending on the solvent and the conjugated molecule.[9]

Experimental Protocols

A common protocol involves dissolving the carboxylic acid-containing sample and derivatizing it with 4-Bromomethyl-7-methoxycoumarin.[9] The reaction is often facilitated by a crown ether catalyst. The resulting fluorescent derivative can then be analyzed by HPLC with a fluorescence detector.

Caption: General workflow for fluorescent labeling with 4-Br-Mmc.

Logical Relationship of Spectral Analysis

The identification and characterization of chemical compounds like this compound (in either form) follow a logical progression of analytical techniques.

Caption: Logical workflow for the spectral analysis of a novel compound.

References

- 1. swgdrug.org [swgdrug.org]

- 2. 4-Bromomethcathinone | C10H12BrNO | CID 10421832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-Bromomethcathinone hydrochloride (EVT-1463886) | 135333-27-6 [evitachem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4-Bromomethcathinone hydrochloride | 135333-27-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-CMC, 4-CMC, and 4-BMC Human Metabolic Profiling: New Major Pathways to Document Consumption of Methcathinone Analogue… [ouci.dntb.gov.ua]

- 8. medchemexpress.com [medchemexpress.com]

- 9. iwaponline.com [iwaponline.com]

Unveiling Fatty Acid Profiles: A Technical Guide to Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) as a fluorescent labeling agent for the sensitive detection and quantification of fatty acids. This document details the underlying chemistry, experimental procedures, and data analysis techniques pertinent to researchers and professionals in the fields of life sciences and drug development.

Introduction: The Challenge of Fatty Acid Detection

Fatty acids, fundamental components of lipids, play crucial roles in cellular structure, energy metabolism, and signaling pathways. The accurate quantification of fatty acids is paramount in understanding physiological and pathological processes. However, their inherent lack of strong chromophores or fluorophores presents a significant analytical challenge for their direct detection using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. To overcome this limitation, derivatization with a fluorescent tag is a widely adopted strategy to enhance detection sensitivity and selectivity. 4-Bromomethyl-7-methoxycoumarin (this compound) has emerged as a valuable reagent for this purpose, enabling the analysis of fatty acids at low concentrations.

The Reagent: 4-Bromomethyl-7-methoxycoumarin (this compound)

4-Bromomethyl-7-methoxycoumarin, often abbreviated as this compound, is a fluorescent labeling reagent specifically designed to react with carboxylic acids. The key structural features of this compound are the bromomethyl group, which is the reactive site for esterification, and the methoxycoumarin moiety, which imparts the fluorescent properties to the resulting derivative.

Key Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₉BrO₃ |

| Molecular Weight | 269.09 g/mol |

| Appearance | Off-white to yellow powder |

| Excitation Wavelength (λex) of derivative | ~328 nm[1] |

| Emission Wavelength (λem) of derivative | ~380 nm[1] |

The derivatization reaction involves the formation of a stable ester bond between the carboxylic acid group of the fatty acid and the bromomethyl group of this compound. This reaction, often catalyzed by a base or a crown ether, yields a highly fluorescent fatty acid-Mmc ester that can be readily detected and quantified.

Signaling Pathway and Mechanism of Derivatization

The derivatization of fatty acids with this compound is a nucleophilic substitution reaction. The carboxylate anion of the fatty acid acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the this compound molecule. This results in the displacement of the bromide ion and the formation of a fluorescent ester. The reaction is typically facilitated by a catalyst to enhance the nucleophilicity of the fatty acid and to solubilize the reactants.

Caption: Mechanism of fatty acid derivatization with this compound.

Experimental Protocols

This section provides a detailed methodology for the derivatization of fatty acids with this compound and their subsequent analysis by HPLC.

Materials and Reagents

-

4-Bromomethyl-7-methoxycoumarin (this compound)

-

Fatty acid standards and samples

-

Potassium carbonate (K₂CO₃), anhydrous

-

Crown ether (e.g., 18-crown-6)

-

Acetone (B3395972), HPLC grade

-

Acetonitrile (B52724), HPLC grade

-

Water, HPLC grade

-

Standard laboratory glassware and equipment (vials, pipettes, heating block, etc.)

Standard Solution Preparation

Prepare stock solutions of individual fatty acid standards in a suitable organic solvent (e.g., acetone or acetonitrile) at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions by serial dilution to construct a calibration curve.

Derivatization Procedure

The following is a general procedure for the derivatization of fatty acids with this compound. Optimization may be required depending on the specific fatty acids and sample matrix.

-

Sample Preparation: To 100 µL of the fatty acid standard or sample solution in a reaction vial, add 50 µL of a 1 mg/mL solution of this compound in acetone.

-

Catalyst Addition: Add approximately 5 mg of anhydrous potassium carbonate and a catalytic amount of a crown ether (e.g., 1-2 mg of 18-crown-6). The crown ether helps to solubilize the potassium carbonate and enhance the reaction rate.

-

Reaction: Tightly cap the vial and heat the mixture at 60-70 °C for 1-2 hours in a heating block or water bath.

-

Cooling and Filtration: After the reaction is complete, allow the vial to cool to room temperature. If necessary, filter the solution to remove any undissolved potassium carbonate.

-

Dilution: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Analysis

The fluorescent fatty acid-Mmc esters can be separated and quantified by reverse-phase HPLC with fluorescence detection.

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 70% acetonitrile in water to 100% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Fluorescence Detection: Excitation at approximately 328 nm and emission at approximately 380 nm.[1]

Quantitative Data and Performance

The use of this compound for fatty acid derivatization allows for sensitive and quantitative analysis. The following table summarizes typical performance data from the literature. It is important to note that these values can vary depending on the specific fatty acid, the analytical instrumentation, and the experimental conditions.

| Fatty Acid | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| General Carboxylic Acids | Picomole range | Low picomole range | Low picomole range | [2] |

| 2-Phenylbutyric acid | - | 50 ng/mL in biological fluids | - | [3] |

The derivatization with this compound generally provides excellent linearity over a wide concentration range, enabling accurate quantification of fatty acids in various biological and pharmaceutical samples. The stability of the resulting coumarin-based esters is also good, which is an advantage over some other fluorescent labeling reagents.[2]

Experimental Workflow and Logic

The overall workflow for the analysis of fatty acids using this compound derivatization followed by HPLC is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Caption: Workflow for fatty acid analysis using this compound.

Conclusion

The use of 4-Bromomethyl-7-methoxycoumarin (this compound) as a pre-column fluorescent derivatization reagent offers a sensitive, reliable, and robust method for the quantitative analysis of fatty acids by HPLC. This technical guide provides a comprehensive overview of the methodology, from the underlying chemical principles to detailed experimental protocols and expected performance. By following these guidelines, researchers, scientists, and drug development professionals can effectively implement this technique to gain valuable insights into the roles of fatty acids in health and disease.

References

An In-depth Technical Guide to Coumarin-Based Fluorescent Labels

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Coumarin (B35378) Dyes in Modern Research

Coumarin and its derivatives represent a cornerstone class of synthetic fluorophores that have been instrumental in advancing biological and biomedical research.[1] Characterized by the benzopyran-2-one core structure, these dyes are prized for their robust photophysical properties, including high fluorescence quantum yields, excellent photostability, and environmentally sensitive emission spectra.[1][2] Typically absorbing ultraviolet light (350–450 nm) and emitting in the blue-to-green region of the visible spectrum (400–550 nm), the spectral characteristics of coumarins can be readily tuned through chemical modification of the core structure.[1][3] Substitutions at the 3- and 7-positions are most common for modifying the dye's properties.[4]

This inherent tunability allows for the rational design of "smart" probes that respond to changes in their microenvironment, such as polarity, pH, and the presence of specific ions or enzymes.[3] Their relatively small size minimizes potential steric hindrance and facilitates cell permeability, making them ideal candidates for live-cell imaging and in vivo studies.[3] From organelle-specific staining and ion detection to high-throughput screening and Förster resonance energy transfer (FRET)-based assays, coumarin-based fluorescent labels have become indispensable tools in cellular biology, drug discovery, and diagnostics.[3][5][6] This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the effective application of these versatile fluorescent probes.

Data Presentation: Photophysical Properties of Common Coumarin Derivatives

The selection of an appropriate fluorophore is critical for the success of any fluorescence-based experiment. The following table summarizes the key photophysical properties of several widely used coumarin derivatives to facilitate informed probe selection.

| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Coumarin 1 | ~373 | ~450 | 24,500 | 0.73 | Ethanol |

| 375 | 456 | - | - | Water[2] | |

| Coumarin 6 | ~459 | ~505 | 54,000 | 0.78 | Ethanol[7] |

| - | - | - | 0.63 | Acetonitrile[7] | |

| Coumarin 102 | ~402 | ~478 | 29,000 | 0.76 | Ethanol |

| Coumarin 120 | ~350 | ~440 | 17,000 | 0.56 | Ethanol[8] |

| Coumarin 151 | ~390 | ~490 | 26,000 | 0.53 | Ethanol[8] |

| Coumarin 153 | ~423 | ~530 | 41,000 | 0.54 | Ethanol |

| Coumarin 343 | ~445 | ~505 | 44,300 | 0.63 | Ethanol |

| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | 18,000 | - | PBS |

Note: Spectral properties can vary depending on the solvent and local environment. The data presented are compiled from various sources for comparative purposes.[2][7][8][9]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of coumarin-based fluorescent probes.

Caption: FRET-based protease activity assay using a coumarin donor.

Caption: Workflow for intracellular calcium imaging.

Caption: Bioconjugation workflow for protein labeling.

Experimental Protocols

Protocol 1: Synthesis of a Generic Coumarin-3-Carboxylic Acid

This protocol describes a common method for synthesizing coumarin-3-carboxylic acid, a versatile precursor for creating more complex coumarin probes.[10][11][12]

Materials:

-

Salicylaldehyde (B1680747) (or a substituted derivative)

-

Meldrum's acid or diethyl malonate

-

Piperidine (B6355638) or triethylamine (B128534) (catalyst)

-

Ethanol or water (solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) (if using diethyl malonate)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure using Meldrum's Acid: [10][11]

-

In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) and Meldrum's acid (1.1 equivalents) in water.

-

Add a catalytic amount of triethylamine or potassium carbonate.

-

Stir the mixture at room temperature or heat to 90°C for 30-60 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with 2M HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Procedure using Diethyl Malonate: [12]

-

In a round-bottom flask, combine salicylaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and ethanol.

-

Add a catalytic amount of piperidine and a drop of acetic acid.

-

Heat the mixture to reflux for 2-4 hours.

-

After cooling, add a solution of NaOH (2 equivalents) in water/ethanol and reflux for another 1-2 hours to hydrolyze the ester.

-

Cool the reaction mixture and pour it into a beaker containing ice and 2M HCl to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Amine-Reactive Labeling of Proteins using a Coumarin-NHS Ester

This protocol details the conjugation of a coumarin N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine (B10760008) residues) on a target protein.[7]

Materials:

-

Coumarin-NHS ester

-

Target protein with accessible primary amines

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare the Coumarin-NHS Ester Stock Solution: Immediately before use, dissolve the Coumarin-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[7]

-

Conjugation Reaction:

-

Slowly add a 10-20 fold molar excess of the dissolved Coumarin-NHS ester to the protein solution while gently stirring.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quench the Reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes to stop the reaction.

-

Purify the Labeled Protein: Separate the coumarin-labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the coumarin dye.

-

Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

Protocol 3: Thiol-Reactive Labeling of Proteins using a Coumarin-Maleimide

This protocol is for labeling proteins with free cysteine residues using a coumarin-maleimide derivative.[13][14][15]

Materials:

-

Coumarin-maleimide

-

Target protein with accessible free thiols

-

Thiol-free, degassed buffer (e.g., PBS or HEPES, pH 7.0-7.5)

-

Anhydrous DMSO or DMF

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reducing disulfide bonds

-

Size-exclusion chromatography column

Procedure:

-

Prepare the Protein Solution: Dissolve the protein (1-10 mg/mL) in the degassed, thiol-free buffer.[13][14]

-

(Optional) Reduce Disulfide Bonds: If necessary, treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce any disulfide bonds and expose free thiols. Remove excess TCEP by buffer exchange.

-

Prepare the Coumarin-Maleimide Stock Solution: Dissolve the coumarin-maleimide in DMSO or DMF to a concentration of 1-10 mg/mL.[14]

-

Conjugation Reaction:

-

Purify the Labeled Protein: Purify the conjugate using size-exclusion chromatography as described in Protocol 2.

Protocol 4: Live-Cell Imaging with a Coumarin-Based Probe

This protocol provides a general framework for staining live cells with a membrane-permeable coumarin probe.[3][16]

Materials:

-

Coumarin-based fluorescent probe (1-5 mM stock in DMSO)

-

Cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Live-cell imaging medium or phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Culture: Plate cells on a suitable imaging vessel and culture until they reach 60-80% confluency.[16]

-

Prepare Staining Solution: Dilute the coumarin probe stock solution in pre-warmed (37°C) serum-free medium or PBS to the final working concentration (typically 1-10 µM).

-

Probe Loading:

-

Wash the cultured cells twice with warm PBS.[16]

-

Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized for each probe and cell line.

-

-

Wash: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium or PBS to remove unbound probe.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the specific coumarin probe (e.g., DAPI or blue excitation filter). Acquire images and quantify the mean fluorescence intensity per cell using appropriate imaging software.[16]

References

- 1. benchchem.com [benchchem.com]

- 2. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. omlc.org [omlc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 12. books.rsc.org [books.rsc.org]

- 13. lumiprobe.com [lumiprobe.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. biotium.com [biotium.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Bromomethcathinone (Br-Mmc)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethcathinone (also known as 4-BMC or Brephedrone) is a synthetic psychoactive compound belonging to the cathinone (B1664624) class, structurally characterized by a bromine substitution on the phenyl ring.[1] This document provides a comprehensive technical overview of its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization. 4-BMC primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser degree, a reuptake inhibitor.[1][2] The para-bromo substitution significantly enhances its activity at the serotonin (B10506) transporter, leading to a pharmacological profile that is distinct from its parent compound, methcathinone.[3] This guide consolidates quantitative data on its interaction with monoamine transporters and details the protocols for key in-vitro assays.

Chemical Structure and Properties

4-Bromomethcathinone is a research chemical of the phenethylamine, amphetamine, and cathinone chemical classes.[1] The addition of a bromine atom at the fourth position of the phenyl ring distinguishes it from methcathinone.[4]

| Property | Data |

| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one[1] |

| Synonyms | 4-BMC, Brephedrone[1] |

| Molecular Formula | C₁₀H₁₂BrNO[1] |

| Molar Mass | 242.116 g·mol⁻¹[1] |

| Chemical Structure | SMILES: CC(C(=O)C1=CC=C(C=C1)Br)NC[1] |

| InChI: 1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3[1] |

Pharmacological Profile

Mechanism of Action

The primary mechanism of action for 4-Bromomethcathinone is its interaction with presynaptic monoamine transporters: the serotonin transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).[4][5] It functions through a dual mechanism:

-

Substrate-Mediated Release (Amphetamine-like): 4-BMC acts as a substrate for these transporters. It is taken up into the presynaptic neuron, which triggers a reversal of the transporter's normal function, leading to the non-vesicular release (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[2][5]

-

Reuptake Inhibition (Cocaine-like): 4-BMC can also bind to the transporters and block the reuptake of serotonin, norepinephrine, and dopamine from the synapse, thereby increasing their extracellular concentrations.[1][2]

The para-halogen substitution in 4-BMC results in a preferential interaction with the serotonin transporter.[2]

Quantitative Pharmacological Data

The interaction of 4-BMC with human monoamine transporters has been quantified through in-vitro assays. The following tables summarize key findings.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, µM) [2]

| Compound | hDAT Kᵢ (µM) | hSERT Kᵢ (µM) | hNET Kᵢ (µM) |

| 4-Bromomethcathinone (4-BMC) | 2.75 | 0.442 | 1.59 |

| Methcathinone (Parent) | 1.59 | 4.14 | 0.551 |

| Mephedrone (4-MMC) | 1.33 | 0.442 | 0.289 |

| MDMA (Comparator) | 2.16 | 1.01 | 0.505 |

| Cocaine (Comparator) | 0.266 | 0.306 | 0.402 |

| Data derived from radioligand binding assays using [¹²⁵I]RTI-55 and HEK293 cells expressing human transporters. |

Table 2: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) [5]

| Transporter | IC₅₀ (nM) | Experimental System |

| SERT | 430 | HEK 293 cells |

| NET | 453 | HEK 293 cells |

| DAT | >10,000 | HEK 293 cells |

Neurotoxicity and Cytotoxicity

Like other cathinones, 4-BMC is suggested to possess neurotoxic and cytotoxic properties.[1] Halogenated cathinones are of particular concern, and while it is not definitively established if they share the selective serotonergic neurotoxicity of their amphetamine counterparts, caution is warranted.[6] The cytotoxic mechanisms of synthetic cathinones are thought to involve the induction of oxidative stress, mitochondrial impairment, and neuroinflammatory responses.[7]

Experimental Protocols

The following protocols are generalized methodologies for the in-vitro characterization of 4-Bromomethcathinone and other synthetic cathinones.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.[8]

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hSERT, or hNET.

-

Harvest cells and prepare cell membranes through homogenization and centrifugation.

-

-

Binding Reaction:

-

Incubate the prepared cell membranes with:

-

A specific radioligand (e.g., [¹²⁵I]RTI-55).

-

The test compound (4-BMC) across a range of concentrations.

-

A buffer solution.

-

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine).

-

-

Separation and Quantification:

-

Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀).

-

Calculate the inhibitor constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.

-

Neurotransmitter Uptake Inhibition Assay

This assay measures the potency (IC₅₀) of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporters.[5]

Methodology:

-

Cell Plating: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET into 96-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells and pre-incubate them with various concentrations of the test compound (4-BMC) or a vehicle control.

-

Uptake Initiation: Add a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to each well.

-

Incubation: Incubate the plate at a controlled temperature for a specific duration (e.g., 10-20 minutes).

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific uptake against the test compound concentration and fit the data to determine the IC₅₀ value.

Cell Viability (MTT) Assay for Cytotoxicity

This protocol assesses the cytotoxicity of a compound on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.[8]

Methodology:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to attach for 24 hours.

-

Compound Treatment: Expose the cells to various concentrations of the test compound (4-BMC) for a specified duration (e.g., 24-72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the concentration of the compound that reduces cell viability by 50% (IC₅₀).

Synthesis Overview

The synthesis of ring-substituted cathinones like 4-BMC typically follows a two-step process.[9]

-

α-Bromination of the Precursor Ketone: The corresponding propiophenone (B1677668) precursor (in this case, 4-bromopropiophenone) is reacted with a brominating agent, such as elemental bromine, to form the α-bromoketone intermediate (2,4'-dibromopropiophenone).

-

Amination: The α-bromoketone intermediate is then reacted with methylamine. This step promotes the nucleophilic substitution of the bromine atom to yield the free base of 4-bromomethcathinone. The free base is often converted to a more stable salt, such as the hydrochloride salt, for storage and handling.[9]

Conclusion

4-Bromomethcathinone (4-BMC) is a synthetic cathinone with a distinct pharmacological profile driven by its potent interaction with the serotonin transporter, a consequence of its 4-bromo substitution. It acts as both a releasing agent and a reuptake inhibitor for monoamine neurotransmitters. The provided quantitative data and experimental protocols offer a foundational resource for researchers in pharmacology, toxicology, and drug development for the study of 4-BMC and related novel psychoactive substances. Further investigation into its in-vivo effects, metabolic pathways, and long-term neurotoxicity is essential for a complete understanding of its properties.

References

- 1. 4-Bromomethcathinone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromomethcathinone [medbox.iiab.me]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. drugsandalcohol.ie [drugsandalcohol.ie]

Preliminary Investigation of 4-Bromomethcathinone (Br-Mmc) in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary bioanalytical investigation of 4-bromomethcathinone (B12749380) (4-BMC or Br-Mmc), a synthetic cathinone (B1664624). Due to its emergence as a novel psychoactive substance, understanding its analytical detection, metabolic fate, and pharmacokinetic profile is critical for forensic, clinical, and research applications. This document summarizes available quantitative data on its bioanalysis and interaction with biological systems. Detailed methodologies for key analytical and in vitro experiments are provided to facilitate further research. Visual diagrams of metabolic pathways and experimental workflows are included to offer a clear representation of the current understanding of this compound's bioanalytical characteristics. It is important to note that while in vitro metabolism and analytical methods for detection have been explored, comprehensive in vivo pharmacokinetic data for 4-bromomethcathinone is not currently available in peer-reviewed literature.

Introduction

4-Bromomethcathinone (this compound), also known as brephedrone, is a ring-substituted synthetic cathinone structurally related to methcathinone.[1][2] As a member of the novel psychoactive substances (NPS) class, it has garnered attention for its stimulant properties.[1] this compound primarily functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) and, to a lesser extent, a reuptake inhibitor (SNDRI).[2] The bioanalytical investigation of such compounds is crucial for law enforcement, clinical toxicology, and for understanding their pharmacological and toxicological profiles. This guide aims to consolidate the current knowledge on the bioanalysis of this compound.

Bioanalytical Methods for Quantification in Biological Matrices

The accurate quantification of this compound in biological samples is essential for forensic investigations and clinical monitoring. Gas chromatography-mass spectrometry (GC-MS) has been a primary modality for the analysis of synthetic cathinones.

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method has been developed for the simultaneous quantification of 4-BMC, along with other new psychoactive substances, in human whole blood.[3][4]

2.1.1. Experimental Protocol: GC-MS Quantification of 4-BMC in Whole Blood [3][4]

-

Sample Preparation:

-

Precipitate proteins in whole blood samples using 10% trichloroacetic acid.

-

Perform solid-phase extraction (SPE) to isolate the analyte.

-

Derivatize the extracted analyte with a suitable agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to improve chromatographic performance and mass spectral characteristics.

-

-

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: HP-5ms or equivalent.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

-

Internal Standard: (±)-methcathinone-D3.

2.1.2. Method Validation Parameters

The following table summarizes the validation parameters for the GC-MS method for 4-BMC in human whole blood.[3][4]

| Parameter | Result |

| Linearity Range | 5 - 1,000 ng/mL |

| Correlation Coefficient (R²) | 0.991 - 0.998 |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Intra-day Precision (%RSD) | 2.1 - 11.7% |

| Inter-day Precision (%RSD) | 1.3 - 10.2% |

| Intra-day Accuracy (Bias %) | -10.6 - 19.6% |

| Inter-day Accuracy (Bias %) | 1.1 - 12.1% |

| Extraction Efficiency | 74.9% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a complete validated protocol for the quantification of 4-BMC using LC-MS/MS is not detailed in the available literature, its use for identification has been reported.[1] The following protocol for metabolite identification using LC-High Resolution Mass Spectrometry (LC-HRMS) provides a strong foundation for developing a quantitative LC-MS/MS method.[5][6]

2.2.1. Experimental Protocol: LC-HRMS for Metabolite Identification [5][6]

-

Sample Preparation (from hepatocyte incubations):

-

Quench the reaction with an equal volume of ice-cold acetonitrile.

-

Centrifuge to pellet proteins.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in a suitable mobile phase.

-

-

Instrumentation:

-

Liquid chromatograph coupled to a high-resolution mass spectrometer.

-

Column: Kinetex Biphenyl (150 × 2.1 mm, 2.6 µm) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte and metabolites, and then return to initial conditions for re-equilibration.

-

Ionization Mode: Heated Electrospray Ionization (HESI), positive and negative modes.

-

In Vitro Metabolism

Understanding the metabolic fate of this compound is crucial for identifying appropriate biomarkers of exposure and for predicting potential drug-drug interactions. In vitro studies using human liver preparations are a standard approach for this purpose.

Identified Metabolic Pathways

Studies using human hepatocytes have identified two major phase I metabolic pathways for 4-BMC: ketoreduction and N-demethylation .[5][7][8] A total of ten metabolites have been identified in vitro.[5][7][8]

Experimental Protocol: In Vitro Metabolism in Human Hepatocytes[7]

-

Cell Culture:

-

Culture cryopreserved human hepatocytes in a suitable medium until a confluent monolayer is formed.

-

-

Incubation:

-

Treat the hepatocyte monolayer with a known concentration of 4-bromomethcathinone.

-

Incubate for a specified period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Sample Collection and Extraction:

-

Collect the cell culture medium.

-

Lyse the cells to release intracellular metabolites.

-

Extract the metabolites from the medium and cell lysate using a suitable organic solvent (e.g., acetonitrile).

-

-

Analysis:

-

Analyze the extracts using LC-HRMS to separate and identify the metabolites.

-

Pharmacokinetics

Currently, there is a lack of published in vivo pharmacokinetic data for 4-bromomethcathinone (e.g., Cmax, Tmax, half-life, bioavailability). However, data from related synthetic cathinones can provide some context. For instance, a study on cathinone in rats showed rapid absorption and distribution to various organs, with the highest concentrations found in the kidney.[9][10]

Pharmacodynamics: Interaction with Monoamine Transporters

This compound exerts its psychoactive effects by interacting with monoamine transporters. It acts as both a releasing agent and a reuptake inhibitor.

Quantitative Data

The following table summarizes the available quantitative data on the interaction of 4-bromomethcathinone with monoamine transporters.[7]

| Parameter | Transporter | Value | Species |

| EC₅₀ (Release) | SERT | 42.5 nM | Rat |

| DAT | 67.8 nM | Rat | |

| IC₅₀ (Reuptake Inhibition) | SERT | 430-453 nM | Not Specified |

| NET | 430-453 nM | Not Specified |

Experimental Protocol: In Vitro Monoamine Transporter Activity Assay[7]

-

Preparation of Synaptosomes:

-

Euthanize rats and rapidly dissect the brain region of interest (e.g., striatum for DAT, whole brain minus cerebellum for SERT and NET).

-

Homogenize the tissue in an appropriate buffer.

-

Isolate synaptosomes (nerve terminals) through differential centrifugation.

-

-

Neurotransmitter Release Assay:

-

Load the synaptosomes with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA).

-

Expose the loaded synaptosomes to varying concentrations of 4-bromomethcathinone.

-

Measure the amount of released radioactivity to determine the EC₅₀ for release.

-

-

Neurotransmitter Reuptake Inhibition Assay:

-

Incubate synaptosomes with varying concentrations of 4-bromomethcathinone.

-

Add a radiolabeled monoamine.

-

Measure the amount of radioactivity taken up by the synaptosomes to determine the IC₅₀ for reuptake inhibition.